Iodoform-d

qNMR isotopic purity internal standard

Researchers requiring precise quantitative NMR or MS analysis face interference from non-deuterated internal standards. Iodoform-d (CDI₃, ≥99 atom% D) eliminates this issue, providing a silent ¹H NMR reference and a unique ¹³C singlet at δ 96.5 ppm. • Enables interference-free qNMR for aromatics/carbonyls (δ >80 ppm). • Functions as a co-eluting SIL-IS with +1 Da mass shift for LC-MS/MS. • Certified isotopic purity ensures traceability in pharmaceutical QC. Sourced for immediate dispatch.

Molecular Formula CHI3
Molecular Weight 394.738 g/mol
CAS No. 2787-27-1
Cat. No. B1603370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoform-d
CAS2787-27-1
Molecular FormulaCHI3
Molecular Weight394.738 g/mol
Structural Identifiers
SMILESC(I)(I)I
InChIInChI=1S/CHI3/c2-1(3)4/h1H/i1D
InChIKeyOKJPEAGHQZHRQV-MICDWDOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodoform-d (CAS 2787-27-1) – Deuterated Triiodomethane for NMR and MS Quantification


Iodoform-d (Triiodomethane-d, CDI₃) is a stable, isotopically labeled analog of iodoform (CHI₃) in which the single hydrogen atom is replaced by deuterium (>99 atom% D) . This simple substitution introduces a +1 Da mass shift, enabling its use as a high-purity internal standard in quantitative nuclear magnetic resonance (qNMR) and mass spectrometry (MS) . The compound retains the key physicochemical properties of iodoform—including a melting point of 120–123 °C and high density (∼3.9 g/cm³)—while providing a spectroscopically silent reference signal in ¹H NMR and a sharp singlet at δ 96.5 ppm in ¹³C NMR .

Why Non-Deuterated Iodoform or Other Halogenated Internal Standards Cannot Replace Iodoform-d


Direct substitution of iodoform-d with non-deuterated iodoform (CHI₃) or alternative halogenated NMR references (e.g., chloroform-d, iodomethane-d₃) is analytically unsound. Non-deuterated iodoform produces a strong ¹H NMR singlet at δ 4.90 ppm that directly interferes with the analyte signals, invalidating its use as an internal standard in proton NMR [1]. Chloroform-d (CDCl₃), while a common solvent, exhibits a residual ¹H signal at δ 7.26 ppm and cannot serve as a reliable quantitative reference for analytes with chemical shifts outside this narrow window [2]. Iodomethane-d₃ (CD₃I) offers a deuterated reference but lacks the high molecular weight and unique ¹³C chemical shift (δ 96.5 ppm) that make iodoform-d particularly valuable for quantifying high-mass analytes and for ²H NMR applications [3]. The mass difference of +1 Da (M+1) also enables iodoform-d to function as an ideal co-eluting internal standard in LC-MS, a capability that non-deuterated iodoform does not provide .

Iodoform-d: Quantifiable Differentiation vs. In-Class and Deuterated Competitors


Isotopic Purity: 99 atom% D Ensures Quantitative Accuracy in qNMR

Iodoform-d is supplied with a certified isotopic purity of 99 atom% D, a specification that directly impacts the accuracy of quantitative NMR (qNMR) experiments . Lower purity deuterated internal standards introduce systematic error due to residual protiated impurities; for example, a 98 atom% D standard could contribute a background signal of up to 2% of the total analyte intensity, limiting the limit of quantification (LOQ). The 99 atom% D threshold ensures that the residual ¹H signal from the internal standard is ≤1% of the total deuterium content, maintaining the linear dynamic range required for accurate quantification [1].

qNMR isotopic purity internal standard

¹³C NMR Chemical Shift Reference: δ 96.5 ppm Singlet with No Proton Interference

Iodoform-d provides a sharp, well-resolved ¹³C NMR singlet at δ 96.5 ppm, a region typically free of common solvent and impurity signals . In contrast, the protiated analog iodoform (CHI₃) exhibits a ¹H-coupled multiplet that obscures its ¹³C signal and produces a strong ¹H resonance at δ 4.90 ppm, interfering with analyte quantification [1]. Other common deuterated internal standards such as TMS (δ 0.0 ppm) or DSS (δ -2.0 to 0.0 ppm) occupy the aliphatic region, while iodoform-d occupies the deshielded aromatic/heteroaromatic region, providing a complementary reference point for analytes with signals above 80 ppm [2].

¹³C NMR chemical shift reference internal standard

Mass Shift M+1 for LC-MS Internal Standard Co-Elution

Iodoform-d exhibits a +1 Da mass shift (M+1) relative to iodoform (CHI₃, MW 393.73 g/mol vs. 394.73 g/mol) due to the replacement of hydrogen with deuterium . This mass difference allows iodoform-d to co-elute with non-deuterated iodoform in reverse-phase HPLC while being distinguishable by mass spectrometry, fulfilling the fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (IDMS) [1]. In contrast, non-deuterated iodoform cannot be used as an internal standard for iodoform itself due to identical mass and retention time. Other deuterated halogenated compounds (e.g., iodomethane-d₃, MW 144.96 g/mol) have significantly different retention times, limiting their utility for iodoform analysis .

LC-MS internal standard isotope dilution

²H NMR Reference Standard with Minimal Quadrupolar Broadening

Iodoform-d serves as an external reference standard in deuterium (²H) NMR spectroscopy. Its high molecular symmetry (C₃ᵥ point group) minimizes quadrupolar relaxation, producing a relatively narrow ²H NMR signal compared to asymmetric deuterated compounds . This property is essential for accurate determination of deuterium quadrupolar coupling constants and for studying solvent anisotropy. In contrast, deuterated solvents like CDCl₃ or DMSO-d₆ exhibit broader signals due to lower symmetry and faster quadrupolar relaxation, while other symmetric deuterated references (e.g., CD₃I) lack the high molecular weight and unique chemical shift needed for certain anisotropy measurements .

²H NMR quadrupolar broadening reference standard

Optimal Procurement-Driven Use Cases for Iodoform-d


Quantitative ¹³C NMR Analysis of High-Molecular-Weight Analytes

Iodoform-d is ideally suited as an internal reference standard for quantitative ¹³C NMR experiments targeting analytes with chemical shifts above 80 ppm, such as aromatic, heteroaromatic, or carbonyl-containing compounds. Its δ 96.5 ppm singlet provides a unique, interference-free reference point in a region where TMS and DSS are ineffective . This application is directly supported by its high isotopic purity (99 atom% D), ensuring minimal background proton interference .

Isotope Dilution LC-MS/MS Quantification of Iodoform and Metabolites in Biological Matrices

Iodoform-d is the preferred stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of iodoform and its potential metabolites (e.g., diiodomethane) in complex biological matrices such as plasma, urine, or rumen fluid. The +1 Da mass shift enables co-elution with the analyte while providing unambiguous MS/MS differentiation, correcting for matrix effects and ion suppression [1]. This application is directly validated by recent GC-MS/MS method development for iodoform in dairy cattle matrices .

²H NMR Studies of Molecular Anisotropy and Quadrupolar Coupling

Iodoform-d serves as a model compound in solid-state and solution-state ²H NMR studies investigating molecular reorientation dynamics and quadrupolar coupling constants. Its high symmetry and narrow ²H NMR line shape allow precise measurement of deuterium quadrupolar splittings, which are sensitive to local electric field gradients . This application is unique to iodoform-d among simple deuterated halomethanes due to its high molecular weight and symmetric structure.

Internal Standard for qNMR Purity Assessment of Halogenated Pharmaceuticals

Iodoform-d can be employed as an internal standard in qNMR-based purity assays for halogenated drug substances and intermediates. Its non-volatile nature, high solubility in common NMR solvents (e.g., CDCl₃, DMSO-d₆), and well-resolved ¹³C NMR signal make it a reliable calibrant for quantifying the absolute purity of compounds with similar physicochemical properties [2]. The certified 99 atom% D isotopic purity directly supports the traceability and accuracy required in pharmaceutical QC environments .

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